molecular formula C13H7Cl3F3N3 B2480933 (Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride CAS No. 338795-18-9

(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride

Cat. No.: B2480933
CAS No.: 338795-18-9
M. Wt: 368.57
InChI Key: PIWCMMGJORQLDH-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride is a useful research compound. Its molecular formula is C13H7Cl3F3N3 and its molecular weight is 368.57. The purity is usually 95%.
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Scientific Research Applications

Fungicide Fluazinam

The compound has been studied as a key ingredient in the fungicide fluazinam. Its crystal structure reveals a dihedral angle between the pyridine and benzene ring planes, forming a three-dimensional network that's crucial for its fungicidal properties (Youngeun Jeon et al., 2013).

Synthesis of Antibacterial Compounds

Research has focused on the synthesis of novel 1,3,4-thiadiazole derivatives using this compound. These derivatives have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibacterial agents (Fatma M. Saleh et al., 2020).

Stereochemical Basis for Anticonvulsant Activity

The compound has been part of a study exploring the stereochemical basis for anticonvulsant activity. The research demonstrated how its molecular structure shares common features with other anticonvulsant drugs, suggesting its potential in this field (A. Camerman et al., 2006).

Synthesis of Novel Thiazolidin-4-one Derivatives

It's been used in the synthesis of pyridin-2-yl substituted 2-imino-thiazolidine-4-one derivatives. These compounds have been studied for their potential pharmaceutical applications, given their unique structural properties (A. Mobinikhaledi et al., 2009).

Quantum Calculations in Chemistry

The compound has played a role in studies involving quantum calculations in chemistry, particularly in the synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives. This research provides insight into the electronic structure of these compounds, which is crucial for understanding their chemical properties (K. Dawood et al., 2013).

Polymerization Processes

This compound has been used in studies investigating the living cationic polymerization of isobutylene. Its role in these processes contributes to a better understanding of polymer chemistry and potential applications in material science (R. Storey et al., 1995).

Properties

IUPAC Name

(1Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3N3/c14-9-3-1-7(2-4-9)11(16)21-22-12-10(15)5-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCMMGJORQLDH-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.